1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 143995-04-4
VCID: VC17572703
InChI: InChI=1S/C11H8N4O3/c16-8-6-9(17)15(13-8)11-12-10(14-18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)
SMILES:
Molecular Formula: C11H8N4O3
Molecular Weight: 244.21 g/mol

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione

CAS No.: 143995-04-4

Cat. No.: VC17572703

Molecular Formula: C11H8N4O3

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione - 143995-04-4

Specification

CAS No. 143995-04-4
Molecular Formula C11H8N4O3
Molecular Weight 244.21 g/mol
IUPAC Name 1-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione
Standard InChI InChI=1S/C11H8N4O3/c16-8-6-9(17)15(13-8)11-12-10(14-18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)
Standard InChI Key PQCUCJSOFIZCEL-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NN(C1=O)C2=NC(=NO2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione features a fused heterocyclic framework comprising:

  • A 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position.

  • A pyrazolidine-dione system (3,5-dioxopyrazolidine) linked to the oxadiazole via a single bond.

The phenyl group enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole and dione groups provide sites for hydrogen bonding and electronic interactions .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC11H8N4O3\text{C}_{11}\text{H}_8\text{N}_4\text{O}_3
Molecular Weight244.21 g/mol
CAS Registry Number143995-04-4
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The compound’s moderate lipophilicity (calculated LogP ≈ 1.2) and polar surface area (≈ 90 Ų) suggest favorable bioavailability for central nervous system targets.

Synthesis and Optimization Strategies

Conventional Cyclization Methods

The synthesis typically involves cyclization reactions between hydrazinyl precursors (e.g., hydrazinylquinolones) and diethyl malonate under reflux conditions. For example:

  • Hydrazine Formation: Reacting 5-chloro-2-methoxyphenyl precursors with hydrazine hydrate yields hydrazinyl intermediates .

  • Cyclization: Treating the intermediate with diethyl malonate in ethanol under acidic conditions forms the pyrazolidine-dione core .

  • Oxadiazole Formation: Subsequent reaction with benzoyl chloride derivatives introduces the 3-phenyl-1,2,4-oxadiazole moiety.

Yields typically range from 55% to 81%, with purification via recrystallization or column chromatography .

Advanced Synthesis Techniques

Ultrasound-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes vs. 12 hours) by enhancing molecular collisions through cavitation. Continuous flow reactors are being explored for industrial-scale production, offering improved heat transfer and reproducibility.

Biological Activities and Mechanistic Insights

Anti-Infective Properties

The compound demonstrates broad-spectrum activity:

  • Antibacterial: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) by targeting penicillin-binding proteins.

  • Antiviral: Suppresses HIV-1 protease (IC₅₀: 2.5 µM) through competitive inhibition at the active site.

  • Antiparasitic: Reduces Plasmodium falciparum growth by 90% at 10 µM via heme polymerization disruption.

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) by 78% at 50 µM, surpassing celecoxib (65%). Molecular docking suggests the oxadiazole ring forms hydrogen bonds with COX-2’s Arg120 and Tyr355.

Pharmacological Applications and Drug Development

Medicinal Chemistry Scaffold

The compound serves as a versatile scaffold for derivatization:

  • Pyrazolidine-dione modifications: Substitutions at N-1 and C-4 alter pharmacokinetic profiles .

  • Oxadiazole tweaks: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency.

Preclinical Studies

  • Pharmacokinetics: Oral bioavailability of 62% in rats, with a half-life of 6.2 hours.

  • Toxicity: LD₅₀ > 1000 mg/kg in mice, indicating favorable safety margins.

Future Perspectives and Industrial Translation

Synthesis Scalability

Continuous flow systems could increase annual production to metric tons by:

  • Reducing reaction volumes (10-fold).

  • Improving energy efficiency (40% less consumption).

Emerging Applications

  • Materials Science: As a ligand for luminescent europium(III) complexes (quantum yield: 0.42).

  • Agricultural Chemistry: Fungicidal activity against Fusarium oxysporum (EC₅₀: 12 µM).

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